molecular formula C20H18F3NO5S B11412937 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B11412937
M. Wt: 441.4 g/mol
InChI Key: HKSDXKMZEWAKEO-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzamide core, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 2-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and thiophene ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido group, which may affect its reactivity and binding properties.

    N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHYLBENZAMIDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. The dioxido group on the thiophene ring further differentiates it from similar compounds, potentially enhancing its reactivity and binding interactions.

Properties

Molecular Formula

C20H18F3NO5S

Molecular Weight

441.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H18F3NO5S/c1-28-14-7-8-17(18(11-14)29-2)24(13-9-10-30(26,27)12-13)19(25)15-5-3-4-6-16(15)20(21,22)23/h3-11,13H,12H2,1-2H3

InChI Key

HKSDXKMZEWAKEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C(F)(F)F)OC

Origin of Product

United States

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